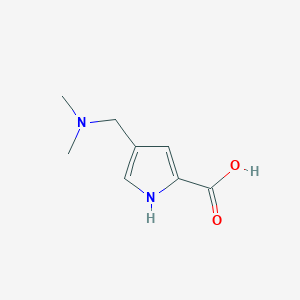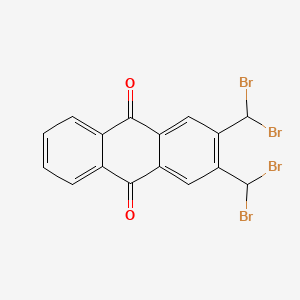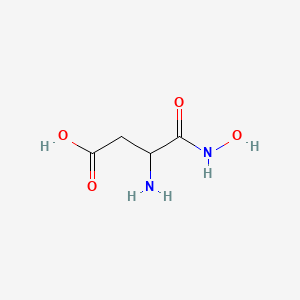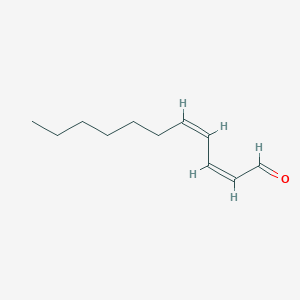
1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid is a boronic acid derivative with a unique structure that includes a pyrazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound’s specific structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium catalyst and a boron source such as bis(pinacolato)diboron.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The boronic acid group can be reduced to a borane using reducing agents like sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include various substituted pyrazoles and boronic esters.
Applications De Recherche Scientifique
1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where boronic acid derivatives have shown efficacy.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved depend on the specific application and the structure of the target molecule.
Comparaison Avec Des Composés Similaires
1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid used in similar applications but lacks the pyrazole ring.
2-(2-Methoxyethyl)-1-nitrobenzene: Another boronic acid derivative with different functional groups and applications.
2-(2-Thiomethoxyethyl)-aniline: A compound with a similar structure but different reactivity due to the presence of sulfur.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H13BN2O3 |
|---|---|
Poids moléculaire |
184.00 g/mol |
Nom IUPAC |
[1-(1-hydroxy-2-methylpropan-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O3/c1-7(2,5-11)10-4-6(3-9-10)8(12)13/h3-4,11-13H,5H2,1-2H3 |
Clé InChI |
MRBAXCHFGLNWIY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C(C)(C)CO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)








![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)



